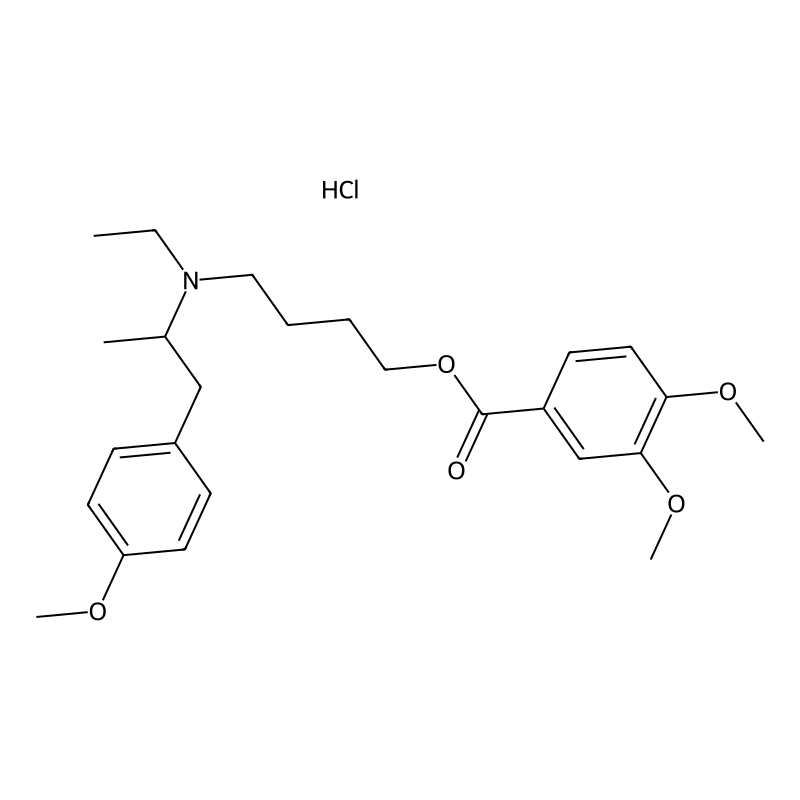

Mebeverine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mebeverine's Role in IBS Management and the Gut-Brain Axis

The table below summarizes the current understanding of mebeverine's mechanism and its context within IBS pathophysiology.

| Aspect | Core Concept | Relevance to Mebeverine & IBS |

|---|---|---|

| Primary Drug Mechanism | Direct smooth muscle relaxation via calcium channel antagonism and weak anticholinergic activity [1]. | Targets peripheral hypermotility, reducing abdominal pain and cramping. |

| IBS Pathophysiology (GBA) | Bidirectional communication disruption between the central nervous system (CNS) and enteric nervous system (ENS) [2] [3]. | Mebeverine's action is primarily on the gut (efferent) side of this axis, modulating abnormal gut motility. |

| Key GBA Components | Includes visceral hypersensitivity, altered gut microbiota, neuro-immune activation, and central stress responses [2] [3]. | Its direct effect on higher-level GBA components (e.g., microbiota, neuroimmunity) is not well-established. |

| Clinical Guidance Context | A conditional recommendation against routine use in pediatric IBS/FAP due to low-certainty evidence [1]. | Highlights a significant evidence gap regarding efficacy and its role in a GBA-targeted treatment paradigm. |

Experimental Approaches for GBA Interaction Analysis

To investigate mebeverine's potential interactions with the GBA, a multi-level experimental approach is required, moving from established models to more exploratory techniques.

Experimental workflow for analyzing mebeverine's gut-brain axis interaction.

The experimental workflow outlines a strategy from basic mechanisms to clinical validation [2] [3] [1]. Detailed methodologies for key experiments are as follows:

- In Vitro & Ex Vivo Models: Use cultured enteric glial cells or human intestinal smooth muscle cells to assess calcium influx inhibition. Apply Electric Cell-substrate Impedance Sensing (ECIS) to measure Transepithelial Electrical Resistance (TEER) in Caco-2 cell monolayers treated with mebeverine, with and without inflammatory triggers like TNF-α [2].

- In Vivo Animal Models: Use the Maternal Separation model in mice/rats to induce gut-brain axis dysfunction. Measure Visceral Hypersensitivity by recording abdominal contractions in response to Colorectal Distension (CRD). Analyze Gut Motility via fecal pellet output or glass bead expulsion time. Conduct Microbiota Analysis from cecal content using 16S rRNA sequencing. Perform c-Fos Immunohistochemistry in brain regions (e.g., amygdala, hypothalamus) and gut tissue to map neuronal activation [2] [3].

- Human Clinical Studies: Conduct Randomized Controlled Trials (RCTs) adhering to CONSORT guidelines, using IBS-SSS and adequate relief as endpoints. Perform functional Magnetic Resonance Imaging (fMRI) to measure Blood Oxygen Level-Dependent (BOLD) signals in brain regions during rectal distention before and after treatment. Analyze Microbiome & Metabolome from serial stool samples via metagenomic sequencing and LC-MS/MS metabolomics. Correlate findings with Biomarkers like BDNF and CRP from serum samples [2] [4] [5].

Mebeverine's Potential GBA Pathways

Based on the known pathophysiology of IBS and mebeverine's pharmacology, the following diagram illustrates its potential points of interaction within the Gut-Brain Axis.

Potential pathways for mebeverine in the gut-brain axis, including documented (Est.), potential (Pot.), and hypothetical (Hyp.) interactions.

Research Gaps and Future Directions

The 2025 international guidelines for pediatric IBS conditionally recommend against mebeverine's routine use due to low-certainty evidence, highlighting a significant gap between clinical use and robust evidence [1]. Key research priorities include:

- High-Quality RCTs: Conduct large, rigorous trials with integrated biomarker profiling (microbiome, metabolome, neuroimaging) to determine if mebeverine has effects beyond smooth muscle relaxation [1].

- Mechanistic Elucidation: Apply the experimental protocols above to definitively test its impact on visceral hypersensitivity, neuro-immune signaling, and gut barrier integrity [2] [3].

- Combination Therapy Exploration: Investigate mebeverine's potential efficacy in combination with treatments like probiotics or gut-brain neuromodulators, targeting multiple GBA components simultaneously [3] [1].

References

- 1. Health Policy European and North American guidelines for ... [sciencedirect.com]

- 2. The Gut‐Brain Axis in Irritable Bowel Syndrome [pmc.ncbi.nlm.nih.gov]

- 3. Gut–Brain–Microbiota Axis in Irritable Bowel Syndrome [mdpi.com]

- 4. 2025 Seoul Consensus on Clinical Practice Guidelines for ... [pmc.ncbi.nlm.nih.gov]

- 5. 2025 Seoul Consensus on Clinical Practice Guidelines for ... [jnmjournal.org]

mebeverine pharmacodynamics smooth muscle relaxation

Research Advances & Experimental Data

Recent studies synthesize novel mebeverine analogs to enhance spasmolytic and anti-inflammatory activity. The table below compares mebeverine with a leading experimental precursor.

| Compound | Spasmolytic Activity | Key Proposed Mechanism | Experimental Evidence |

|---|---|---|---|

| Mebeverine | Standard antispasmodic effect [1]. | Muscarinic receptor antagonism & calcium channel blockade [2] [1]. | Clinical use for IBS; reference in ex vivo studies [3] [1]. |

| 3-methyl-1-phenylbutan-2-amine (Compound 3) | Superior to mebeverine [4] [1]. | Significant modulation of Ca2+ influx and Ca2+ channel regulation [4]. | Significant change in ex vivo bioelectrical activity; immunohistochemical correlation; no cytotoxicity on human cell lines [4]. |

Detailed Experimental Protocols

For researchers, key experimental methodologies from recent studies are outlined below.

Ex Vivo Bioelectrical Activity (BEA) Assessment

This protocol evaluates the direct impact of compounds on smooth muscle contractility [4].

- Tissue Preparation: Gastrointestinal smooth muscle tissue is isolated and maintained in physiological solution [4].

- Recording Setup: The tissue is mounted in an organ bath to isometrically record spontaneous or induced muscle contractions [4].

- Compound Application: Test compounds are applied to the tissue, and changes in slow wave frequency, amplitude, and duration are recorded [4].

- Data Analysis: Reductions in contraction amplitude and frequency indicate spasmolytic activity [4].

In Silico Molecular Docking Analysis

This protocol predicts interaction between compounds and pharmacological targets [4] [1].

- Target Selection: Key protein structures are selected (e.g., muscarinic receptors, interleukin-1β) [1].

- Ligand Preparation: 3D structures of mebeverine and its analogs are optimized [4].

- Docking Simulation: Software simulates ligand binding to target active sites and calculates Gibbs free energy of binding [1].

- Analysis: Strong binding affinities and specific interactions with key residues explain biological activity [1].

Signaling Pathways and Experimental Workflow

The diagram below maps the primary signaling pathways through which mebeverine induces smooth muscle relaxation.

Mebeverine's dual mechanism disrupts key steps in the smooth muscle contraction pathway.

The workflow for evaluating mebeverine and its analogs integrates computational, laboratory, and ex vivo models.

A multi-stage research pipeline from computational design to biological validation.

Pharmaceutical Development

To overcome mebeverine's limitations like extensive first-pass metabolism and short half-life, advanced drug delivery systems are being developed [5].

- Niosomal Encapsulation: Mebeverine hydrochloride has been successfully encapsulated in niosomes (vesicles of non-ionic surfactants) using a reverse-phase evaporation technique [5]. This system provides a controlled release profile, potentially enhancing therapeutic efficacy and reducing dosing frequency [5].

References

- 1. Spasmolytic Activity and Anti-Inflammatory Effect of Novel ... [pmc.ncbi.nlm.nih.gov]

- 2. Mebeverine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Mebeverine - an overview [sciencedirect.com]

- 4. In Silico, In Vitro, and Ex Vivo Biological Activity of Some ... [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Characterization of Mebeverine ... [chemmethod.com]

mebeverine spasmolytic activity intestinal smooth muscle

Mechanism of Spasmolytic Activity

Mebeverine hydrochloride alleviates symptoms of Irritable Bowel Syndrome (IBS) through a multi-targeted mechanism focused on the smooth muscle of the gastrointestinal tract [1] [2]. The table below summarizes its core actions:

| Target / Process | Mechanism of Action | Physiological Result |

|---|---|---|

| Calcium Influx | Inhibits calcium influx into smooth muscle cells [2]. | Reduces muscle contraction, preventing spasms [2]. |

| Local Anesthetic Effect | Exerts a local anesthetic effect on the gut muscle [2]. | Decreases sensitivity to various stimuli that trigger pain and spasms [2]. |

| Sodium Channels | Modulates sodium channels in smooth muscle cells [2]. | Reduces muscle excitability and electrical activity, leading to fewer spasms [2]. |

| Autonomic Nervous System | Helps restore balance in the autonomic nervous system [2]. | Contributes to the normalization of bowel function [2]. |

This mechanism allows mebeverine to relax intestinal muscles and regulate bowel function effectively, with a good safety profile and low frequency of adverse effects as it acts primarily locally within the gut [1] [2].

Quantitative Data on Efficacy and Novel Analogs

A 2022 systematic review confirmed mebeverine's efficacy, and a 2024 study on novel mebeverine analogs shows even greater potential.

Clinical Efficacy of Mebeverine (Systematic Review up to 2021) A systematic review of 22 studies found that mebeverine is an effective treatment for IBS [1].

- Abdominal Pain: Six studies reported a significant decrease in abdominal pain after mebeverine treatment (p-values ranging from <0.05 to <0.001) [1].

- Other Symptoms: Studies also showed significant improvements in abnormal bowel habits, abdominal distension, stool frequency, and stool consistency [1].

- Safety: Adverse events were rare and mainly associated with IBS symptoms themselves [1].

Enhanced Activity of Novel Mebeverine Analogs (2024 Preclinical Study) A recent study synthesizing and testing novel mebeverine derivatives reported superior performance compared to the parent compound [3] [4].

| Compound | Spasmolytic Activity | Anti-Inflammatory Potential | Key Findings |

|---|---|---|---|

| Mebeverine | Baseline | Not significant | The reference standard for comparison [3]. |

| Compound 3 | Better than mebeverine | Good | One of the most active compounds; molecular docking showed binding to muscarinic receptors and interleukin-1β [3]. |

| Compound 4a | Better than mebeverine | Good | One of the most active compounds; potential dual-action mechanism [3]. |

| Compound 4b | Better than mebeverine | Good | One of the most active compounds; interacts with specific receptors and a cytokine [3]. |

| All Tested Analogs | Better than mebeverine | Good | All novel compounds demonstrated improved activity and anti-inflammatory properties [3]. |

Experimental Protocols for Spasmolytic & Anti-inflammatory Assessment

Here are the key methodologies from recent research evaluating spasmolytic and anti-inflammatory activities.

1. Ex Vivo Spasmolytic Activity Assessment

- Tissue Preparation: Isolated segments of jejunum from anesthetized ferrets or other suitable animal models are mounted in organ baths containing a physiological solution [5].

- Contraction Induction: Jejunal motility and spontaneous contractions are measured. Muscle spasms can be induced using agents like potassium chloride (KCl) to depolarize smooth muscle cells [3].

- Compound Testing: The tissue is exposed to cumulative concentrations of mebeverine or its analogs. A parallel setup with papaverine serves as a reference standard [3].

- Data Measurement: The relaxation response of the pre-contracted tissue is recorded isometrically. The percentage inhibition of induced contractions is calculated for each concentration to determine potency, often reported as IC₅₀ values [3].

2. In Vitro and Ex Vivo Anti-Inflammatory Evaluation

- Albumin Denaturation Assay: The ability of the compounds to inhibit the heat-induced denaturation of proteins like bovine serum albumin (BSA) is tested. This serves as a model for anti-inflammatory activity [3] [4].

- Protocol: A solution of BSA is incubated with different concentrations of the test compounds and heated. The turbidity is measured spectrophotometrically, and the percentage inhibition of denaturation is calculated [3].

- Molecular Docking Simulation: To understand the mechanism, computational docking is performed.

- Targets: Simulations are run against proteins like muscarinic receptors and interleukin-1β (IL-1β) [3].

- Analysis: The Gibbs free energy of binding (ΔG) is calculated to predict binding affinity and stability. The analysis helps explain the dual spasmolytic and anti-inflammatory potential by showing possible interactions with these specific receptors and cytokines [3].

Pathway and Workflow Visualizations

The following diagrams illustrate the mechanistic pathway of mebeverine and the experimental workflow for evaluating novel analogs, as described in the research.

Mechanistic pathway of mebeverine's spasmolytic activity.

Experimental workflow for evaluating novel mebeverine analogs.

Future Research Directions

The discovery that novel mebeverine analogs possess dual-action capabilities—targeting both muscle contractility and inflammation—represents a significant advance for IBS therapy [3]. Future work will require:

- In Vivo and Preclinical Experiments: To establish the efficacy and safety of these analogs in whole living organisms [3] [4].

- Clinical Trials in Human Populations: To confirm therapeutic benefits and appropriate dosing in patients [3].

References

- 1. The Efficacy of Mebeverine in the Treatment of Irritable ... [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Spasmolytic Activity and Anti-Inflammatory Effect of Novel ... [pmc.ncbi.nlm.nih.gov]

- 4. Spasmolytic Activity and Anti-Inflammatory Effect of Novel ... [mdpi.com]

- 5. Effect of this compound on jejunal motility and ... [sciencedirect.com]

mebeverine clinical pharmacology absorption distribution metabolism excretion

Metabolic Pathways and Circulating Metabolites

Mebeverine is an ester prodrug that undergoes rapid hydrolysis. The metabolic pathway involves two primary metabolites that are further broken down.

Figure 1: The primary metabolic pathway of mebeverine, showing hydrolysis into major acid and minor alcohol metabolites, followed by further transformations.

- Primary Hydrolysis: Mebeverine is rapidly hydrolyzed into veratric acid and mebeverine alcohol [1] [2]. A secondary metabolite, mebeverine acid (the de-esterified acid moiety), is also formed and has been identified as the main circulating metabolite in man [3].

- Relative Abundance: After a single oral dose, peak plasma concentrations of mebeverine acid are approximately 1000-fold higher than those of mebeverine alcohol [3]. Negligible circulating concentrations of the parent mebeverine drug are found in humans, demonstrating extensive first-pass metabolism [1].

- Secondary Metabolism: Veratric acid undergoes O-demethylation to form vanillic acid and isovanillic acid, which can be further O-demethylated to protocatechuic acid. The mebeverine alcohol moiety can also be O-demethylated to a phenolic derivative [2].

- Excretion Profile: In 24 hours, about 44% of the dose is recovered in urine. The total excretion of the acid moiety (veratric acid and its metabolites) accounts for 97.6% of the dose, while the alcohol moiety accounts for only 5.5% [2]. Most metabolites are excreted as conjugates [2].

Experimental Methodologies in Key Studies

The following table outlines the core experimental designs from pivotal pharmacokinetic and metabolic studies.

| Study Focus | Experimental Model & Design | Key Analytical Methods |

|---|

| Hydrolysis & First-Pass Metabolism [1] | In vitro: Incubation in fresh human/rat plasma. Use of esterase inhibitor (physostigmine). In vivo: Oral (270 mg) and IV (2 mg) administration to human volunteers and rats. | HPLC for determination of mebeverine and veratric acid in plasma. | | Metabolite Identification [2] | Oral administration of 270 mg mebeverine HCl to five healthy volunteers. Collection of 24-hour urine samples. | Gas Chromatography/Mass Spectrometry (GC/MS) for identification of urinary metabolites. | | Circulating Metabolites [3] | Single oral dose of 405 mg mebeverine HCl to four healthy human volunteers. Serial blood and urine collection. | Reversed-Phase HPLC with Coulometric Detection for assaying mebeverine acid and alcohol in plasma and urine. | | Formulation Comparison [4] | Randomized crossover study in 12 healthy subjects. Single doses and multiple doses (200 mg b.i.d. MR capsule vs 135 mg t.i.d. plain tablet). | Pharmacokinetic analysis of plasma samples to determine C~max~, t~max~, and half-life. |

Formulation Strategies to Overcome Metabolism

The short half-life and extensive metabolism drive development of modified-release formulations to improve efficacy and patient compliance.

- Controlled-Release Formulations: A pharmacokinetic study demonstrated that a modified-release 200 mg capsule provides a lower C~max~, later t~max~, and longer elimination half-life compared to a plain tablet, allowing for a twice-daily regimen instead of three times daily [4].

- Gastroretentive Drug Delivery Systems (GRDDS): Research has developed floating matrix tablets and floating raft systems to prolong gastric retention and drug release [5]. An optimized floating tablet (FT-10) and raft system (FRS-11) showed floating times of 34±5 sec and 15±7 sec, respectively, and remained buoyant for over 12 hours, providing sustained release profiles [5].

- Vesicular Carriers: Niosomes (vesicles of non-ionic surfactants) have been investigated to encapsulate Mebeverine HCl, aiming to provide controlled release and potentially enhance oral bioavailability by protecting the drug from hydrolysis [6].

References

- 1. Facile hydrolysis of mebeverine in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of mebeverine in man [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of mebeverine acid as the main circulating ... [pubmed.ncbi.nlm.nih.gov]

- 4. A pharmacokinetic comparison of the modified release ... [pubmed.ncbi.nlm.nih.gov]

- 5. Formulation, release characteristics, and bioavailability ... [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and Characterization of Mebeverine ... [chemmethod.com]

Comprehensive Application Notes and Protocols: UV Spectrophotometric Analysis of Mebeverine Hydrochloride with Focus on Wavelength Selection

Introduction and Objectives

Mebeverine hydrochloride is a direct antispasmodic agent primarily acting on the smooth muscles of the gastrointestinal tract, making it particularly effective against colonic spasm and irritable bowel syndrome. The chemical structure of this compound (C₂₅H₃₅NO₅·HCl) with a molecular weight of 466 g/mol contributes to its solubility characteristics, being freely soluble in water and ethanol while practically insoluble in diethyl ether. Pharmaceutical formulations containing this compound often require precise analytical methods for quality control and assurance in drug development and manufacturing processes. The development of robust spectrophotometric methods is essential for the reliable quantification of active pharmaceutical ingredients in both raw materials and formulated products.

The primary objective of this application note is to provide researchers and scientists in pharmaceutical analysis with a thoroughly validated UV spectrophotometric method for the quantification of this compound. This protocol specifically addresses the critical parameter of wavelength selection, which fundamentally influences the method's sensitivity, accuracy, and overall performance. The methodology outlined herein has been optimized and validated in accordance with International Conference on Harmonization (ICH) guidelines, ensuring reliability and reproducibility across different laboratory settings and instrumentation platforms. By implementing this protocol, laboratories can establish a cost-effective and efficient analytical procedure that eliminates the need for expensive reagents and complex instrumentation typically associated with chromatographic techniques, while maintaining high standards of accuracy and precision essential for pharmaceutical quality control.

Wavelength Selection and Spectral Characteristics

Wavelength selection represents a fundamental parameter in UV spectrophotometric method development, directly influencing the sensitivity, linearity, and accuracy of analytical quantification. For this compound, comprehensive spectral characterization across different solvent systems has revealed optimal detection wavelengths based on the compound's intrinsic chromophoric properties. The maximum absorption (λmax) for this compound has been experimentally determined to be 260 nm in triethylammonium phosphate buffer (pH 3.0), providing optimal sensitivity for quantitative measurements [1]. This specific wavelength has demonstrated excellent stability and reproducibility for the analysis of this compound in capsule formulations, with consistent performance across multiple sample preparations and instrumental conditions.

Further investigations into the solvent dependence of this compound's spectral properties have revealed alternative wavelengths for specific analytical applications. Studies utilizing different solvent systems including 0.1N HCl, phosphate buffer pH 6.8, and phosphate buffer pH 7.4 have identified an absorption maximum at 263 nm across all these media [2]. This wavelength variability depending on solvent composition highlights the importance of establishing and consistently maintaining the experimental conditions specified in the methodology. The selection of 260 nm in triethylammonium phosphate buffer (pH 3.0) is particularly advantageous for formulation analysis, where it effectively minimizes potential interference from excipients while maintaining the stability of the analyte throughout the analytical procedure.

Table 1: Wavelength Selection for this compound in Different Solvent Systems

| Solvent System | Reported λmax (nm) | Remarks | Reference |

|---|---|---|---|

| Triethylammonium phosphate buffer (pH 3.0) | 260 | Optimal for capsule formulations, minimal excipient interference | [1] |

| 0.1N HCl | 263 | Suitable for stability studies | [2] |

| Phosphate buffer (pH 6.8) | 263 | Useful for dissolution profiling | [2] |

| Phosphate buffer (pH 7.4) | 263 | Applicable for physiological compatibility studies | [2] |

Experimental Methodology

Solvent and Buffer Preparation

The optimized solvent system for this compound analysis consists of triethylammonium phosphate buffer at pH 3.0. This specific solvent composition has demonstrated superior performance in terms of drug solubility and stability during spectrophotometric analysis. Preparation requires adding 5 mL of high-purity triethylamine to 1000 mL of distilled water, followed by precise pH adjustment to 3.0 using 30% v/v orthophosphoric acid in water. The buffering capacity of this system maintains consistent pH throughout analysis, which is critical for reproducible absorbance measurements and method reliability. All reagents should be of analytical grade to minimize UV-absorbing impurities that could interfere with the detection and quantification of this compound.

For alternative methodological approaches, different solvent systems may be employed, including 0.1N HCl, phosphate buffer pH 6.8, or phosphate buffer pH 7.4, which shift the absorption maximum to 263 nm [2]. When preparing these alternative solvents, appropriate qualification experiments should be conducted to verify their suitability for the specific analytical application. Regardless of the solvent system chosen, it is essential to perform filter compatibility studies, and the use of 0.45μm nylon membrane filters is recommended for sample filtration to remove particulate matter without adsorbing the analyte of interest [1].

Standard Solution Preparation

The preparation of standard solutions with precise concentrations is fundamental to achieving accurate and reproducible results in UV spectrophotometric analysis. For this compound, the primary stock solution is prepared by accurately weighing 10 mg of the reference standard (purity ≥99%) and transferring it to a 100 mL clean, dry volumetric flask. Approximately 80 mL of the triethylammonium phosphate buffer (pH 3.0) is added, and the solution is sonicated until complete dissolution is achieved. The volume is adjusted to the mark with the same solvent, resulting in a standard stock solution with a concentration of 100 μg/mL [1]. This stock solution exhibits adequate stability when stored protected from light at room temperature for a minimum of 1 hour, although fresh preparation is recommended for critical analytical work.

The working standard solution is prepared by precise pipetting of 2.0 mL from the primary stock solution into a 10 mL volumetric flask, followed by dilution to volume with the same solvent to achieve a final concentration of 20 μg/mL, which represents the 100% target concentration for analysis [1]. This dilution scheme should be performed with calibrated volumetric equipment to ensure accuracy. For the construction of calibration curves, appropriate serial dilutions should be prepared to cover the concentration range of 10-40 μg/mL, which has been established as the linear range for this compound analysis at 260 nm [1]. Each dilution level should be prepared in triplicate to account for preparation variability.

Sample Solution Preparation

The analysis of pharmaceutical formulations containing this compound requires careful sample preparation to ensure complete extraction of the active ingredient while eliminating potential interference from excipients. For capsule formulations, the contents of ten capsules should be carefully removed and mixed thoroughly. An accurately weighed quantity equivalent to the average capsule content (approximately 135 mg of this compound for MEVA C capsules) is transferred to a 100 mL volumetric flask containing approximately 80 mL of the triethylammonium phosphate buffer (pH 3.0) [1]. The mixture is subjected to vigorous shaking or stirring for 10 minutes to ensure complete dissolution of the active ingredient, followed by dilution to volume with the same solvent.

The resulting solution will likely contain insoluble excipients and requires filtration through a 0.45μm nylon membrane filter to obtain a clear solution appropriate for spectrophotometric analysis [1]. It is important to discard the first few milliliters of the filtrate to avoid potential concentration changes due to adsorption on the filter membrane. For the working sample solution, precisely pipette 0.148 mL of the filtered stock solution into a 10 mL volumetric flask and dilute to volume with the same solvent to achieve a final concentration equivalent to 20 μg/mL of this compound [1]. This dilution factor must be accurately accounted for in the final calculation of drug content in the formulation.

Method Validation

Linearity and Range

The linear relationship between absorbance and concentration is a fundamental requirement for quantitative spectrophotometric analysis. The developed method for this compound demonstrates excellent linearity across the concentration range of 10-40 μg/mL when using the detection wavelength of 260 nm [1]. This calibration range has been established to adequately cover the expected sample concentrations, typically around 20 μg/mL for the working sample solution. The correlation coefficient (R²) for the calibration curve should exceed 0.999, indicating a strong linear relationship between concentration and absorbance response. For alternative solvent systems, including 0.1N HCl, phosphate buffer pH 6.8, and phosphate buffer pH 7.4, linearity has been confirmed in the range of 1-50 μg/mL with correlation coefficients of 0.9999, 0.9992, and 0.9999, respectively [2].

The calibration curve is constructed by preparing and analyzing a minimum of six concentration levels within the specified range, with each concentration analyzed in triplicate. The residual plot should show random distribution without any systematic patterns, confirming the appropriateness of the linear model for the concentration range studied. The y-intercept of the calibration curve should not be statistically significantly different from zero (p > 0.05), confirming the absence of constant systematic error. The working range should be periodically verified through the analysis of quality control samples at low, medium, and high concentrations within the calibration range.

Table 2: Validation Parameters for UV Spectrophotometric Analysis of this compound

| Validation Parameter | This compound | Experimental Conditions | Reference |

|---|---|---|---|

| Linearity range | 10-40 μg/mL | R² > 0.999 at 260 nm | [1] |

| Precision (% RSD) | 0.499% | System precision, n=6 | [1] |

| Accuracy (% Recovery) | 98-102% | Across specified range | [1] |

| LOD | 321 ng/mL | Signal-to-noise ratio ≈ 3:1 | [1] |

| LOQ | 973 ng/mL | Signal-to-noise ratio ≈ 10:1 | [1] |

| Robustness | Stable at pH 3.0 | Variation in pH ± 0.2 units | [1] |

Precision and Accuracy

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. For the UV spectrophotometric determination of this compound, system precision has been demonstrated through six replicate absorbance measurements of a standard solution at the working concentration (20 μg/mL), showing a relative standard deviation (RSD) of 0.499% [1]. This low variability indicates excellent instrument performance and method reproducibility. The intermediate precision (also known as ruggedness), assessed by performing the analysis on different days or by different analysts, should yield RSD values not exceeding 2.0%, confirming that the method remains reproducible under varied routine operating conditions.

The accuracy of the method represents the closeness of the measured value to the true value and has been evaluated through recovery studies using the standard addition technique. For this compound, accuracy has been confirmed with percentage mean recovery values in the range of 98-102% [1], which falls within the acceptable limits for pharmaceutical analysis. These recovery studies are performed by spiking pre-analyzed samples with known quantities of the reference standard at three different concentration levels (80%, 100%, and 120% of the target concentration), with each level analyzed in triplicate. The percentage recovery at each level should be calculated, and the overall mean recovery should demonstrate that the method provides accurate results without significant interference from the sample matrix or excipients present in the formulation.

Sensitivity: LOD and LOQ

The sensitivity of an analytical method is defined by its ability to reliably detect and quantify small amounts of the analyte. The limit of detection (LOD) represents the lowest concentration of this compound that can be detected but not necessarily quantified under the stated experimental conditions. For this method, the LOD has been determined to be 321 ng/mL [1], corresponding to a signal-to-noise ratio of approximately 3:1. This detection capability is sufficient for routine quality control purposes where the analyte is typically present at much higher concentrations. The LOD can be established based on the standard deviation of the response and the slope of the calibration curve, using the formula LOD = 3.3 × σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve.

The limit of quantification (LOQ) is defined as the lowest concentration of this compound that can be quantitatively determined with suitable precision and accuracy. The method exhibits an LOQ of 973 ng/mL [1], which corresponds to a signal-to-noise ratio of approximately 10:1. At this quantification level, the method should demonstrate an RSD value not exceeding 5.0% for replicate measurements and a mean recovery between 80% and 120% of the theoretical value. The exceptional sensitivity of this method is further highlighted by comparison with other similar compounds; for instance, when analyzing chlordiazepoxide in combination with this compound, LOD and LOQ values of 3.7 ng/mL and 11.2 ng/mL, respectively, have been reported [1], demonstrating the wide applicability of the spectrophotometric approach for different compounds with appropriate method optimization.

Application Notes

Routine Analysis of Pharmaceutical Formulations

The validated UV spectrophotometric method using detection at 260 nm is particularly suitable for the routine analysis of this compound in various pharmaceutical dosage forms, including tablets and capsules. The simplified protocol enables quality control laboratories to process multiple samples efficiently without compromising accuracy or precision. For capsule formulations such as MEVA C capsules containing 135 mg this compound and 5 mg chlordiazepoxide, the method provides selective quantification without significant interference from the combination drug when using the appropriate detection wavelength [1]. The sample preparation protocol involving dissolution in triethylammonium phosphate buffer (pH 3.0) followed by filtration has demonstrated complete extraction of the active ingredient from the formulation matrix, with recovery rates consistently between 98% and 102% of the labeled claim.

The robustness of the method should be verified during routine application by incorporating system suitability tests, which typically include the analysis of a standard solution at the working concentration (20 μg/mL) at the beginning of each analytical sequence. The acceptance criteria for system suitability include a percent RSD of not more than 2.0% for replicate injections of the standard solution and a calibration curve with a correlation coefficient not less than 0.999. For ongoing quality assurance, the analysis of quality control samples (prepared at low, medium, and high concentrations within the calibration range) should be performed at regular intervals during the analytical run. The resulting data should fall within predetermined acceptance criteria (typically ±15% of the theoretical value for quality control samples), providing continuous assurance of method performance throughout the analysis.

Troubleshooting and Method Maintenance

Common issues encountered during UV spectrophotometric analysis of this compound typically include baseline drift, poor reproducibility, and deviation from linearity. Baseline irregularities can often be traced to solvent impurities or air bubbles in the spectrophotometer cell, which can be addressed by using high-purity reagents and ensuring proper degassing of solvents. Poor reproducibility in absorbance measurements may result from improper cell handling (fingerprints on optical surfaces), temperature fluctuations, or instrumental drift, necessitating proper training in cuvette handling and verification of instrumental stability through periodic performance checks. Loss of linearity at higher concentrations may indicate exceeding the valid range of the Beer-Lambert relationship, requiring appropriate sample dilution to bring measurements within the established linear range.

For method maintenance, regular verification of critical parameters including wavelength accuracy, photometric accuracy, and stray light should be performed according to the spectrophotometer manufacturer's recommendations and good laboratory practice guidelines. Documentation practices should include complete records of all reagents, reference standards, equipment used, and any deviations from the established protocol. The method performance should be periodically assessed through participation in proficiency testing programs or through exchange of samples with reference laboratories. Any changes in formulation composition or introduction of new excipients by manufacturers may require revalidation of the method to ensure continued suitability for its intended purpose, with particular attention to potential interference at the detection wavelength of 260 nm.

Graphical Workflows and Diagrams

Experimental Workflow Diagram

The following Graphviz diagram illustrates the complete experimental workflow for the UV spectrophotometric analysis of this compound, from sample preparation through data analysis:

Figure 1: Experimental workflow for UV spectrophotometric analysis of this compound

Spectral Characteristics and Wavelength Selection Diagram

The following Graphviz diagram illustrates the relationship between solvent systems, spectral characteristics, and wavelength selection rationale for this compound analysis:

Figure 2: Spectral characteristics and wavelength selection rationale for this compound

Conclusion

The UV spectrophotometric method detailed in these application notes provides a robust, accurate, and precise approach for the quantification of this compound in pharmaceutical formulations. The critical parameter of wavelength selection has been systematically optimized, with 260 nm established as the optimal detection wavelength when using triethylammonium phosphate buffer at pH 3.0 as the solvent system. The complete method validation in accordance with ICH guidelines confirms that the method exhibits suitable linearity (10-40 μg/mL), precision (RSD < 2%), accuracy (98-102% recovery), and sensitivity (LOD 321 ng/mL, LOQ 973 ng/mL) for its intended application in pharmaceutical quality control.

The significant advantages of this method include its simplicity, cost-effectiveness, and minimal requirements for specialized equipment or reagents, making it particularly suitable for routine analysis in quality control laboratories with varying resource capabilities. The comprehensive protocols provided for sample preparation, method validation, and troubleshooting ensure that the method can be successfully implemented across different laboratory environments. Additionally, the graphical workflows facilitate understanding of the analytical process and decision points in method development and application. As with any analytical procedure, ongoing performance monitoring and periodic revalidation are recommended to maintain the reliability and suitability of the method throughout its lifecycle, particularly when there are changes in formulation composition or manufacturing processes.

References

Comprehensive Application Note: Stability-Indicating HPLC Method Development and Validation for Mebeverine Hydrochloride

Then, I will now begin writing the main body of the application note.

Introduction and Background

Mebeverine hydrochloride (MH) is a direct-acting antispasmodic agent widely used in the treatment of gastrointestinal spasmodic disorders such as irritable bowel syndrome. Chemically, it is designated as 3,4-dimethoxybenzoic acid 4-[ethyl-2-(4-methoxyphenyl)-1-aminobutylveratrate hydrochloride. As per regulatory requirements outlined in the International Conference on Harmonization (ICH) guidelines, it is mandatory to develop and validate stability-indicating assay methods that can accurately quantify drug substances while effectively separating them from their degradation products. These methods are critical for pharmaceutical quality control and stability assessment throughout the product lifecycle.

The development of reliable analytical methods that can distinguish between the intact drug and its degradation products is essential for establishing shelf life, determining storage conditions, and ensuring product safety and efficacy. This application note comprehensively details the development and validation of a stability-indicating HPLC method for this compound, incorporating experimental protocols for forced degradation studies and method validation as per ICH guidelines [1]. The method demonstrates excellent chromatographic separation between MH and its degradation products under various stress conditions, making it suitable for routine quality control analysis in pharmaceutical dosage forms.

Method Development

Chromatographic Conditions

The development of an effective stability-indicating method for this compound requires careful optimization of chromatographic parameters to achieve optimal separation efficiency and peak symmetry. Through systematic optimization, the following conditions have been established as optimal for the analysis:

- Column: Symmetry C18 (4.6 mm × 150 mm, 5 μm) or equivalent reverse-phase column

- Mobile Phase: Mixture of 50 mM potassium dihydrogen phosphate (KH₂PO₄), acetonitrile, and tetrahydrofuran (THF) in the ratio of 63:35:2 (v/v/v)

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 263 nm

- Injection Volume: 30 μL

- Temperature: Ambient (approximately 25°C)

- Run Time: Approximately 10-15 minutes

The mobile phase preparation requires careful attention to detail. The 50 mM KH₂PO₄ buffer should be prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. The pH may be adjusted to approximately 3.0-4.0 with dilute phosphoric acid if necessary, though the original method does not specify pH adjustment. The mobile phase must be filtered through a 0.45 μm membrane filter and degassed by sonication for 10 minutes before use. These steps are critical for preventing column contamination and ensuring baseline stability [1].

The method employs isocratic elution, providing a simple and reproducible analysis protocol suitable for quality control laboratories. Under these optimized conditions, this compound typically elutes at approximately 6-8 minutes with excellent peak symmetry and no interference from degradation products formed under various stress conditions. The inclusion of tetrahydrofuran in the mobile phase at 2% concentration has been found to significantly improve peak shape and resolution from potential degradation products [1].

Alternative Chromatographic Conditions

Research indicates that alternative chromatographic conditions may also be successfully employed for this compound analysis:

Alternative System 1: Apollo C18 (4.6 × 250 mm, 5 μm) column with methanol:water (90:10% v/v) mobile phase at a flow rate of 0.9 mL/min and detection at 265 nm, yielding a retention time of approximately 3.9 minutes [2].

Alternative System 2: Xterra C18 (150 × 4.6 mm, 5 μm) column with acetonitrile:water:triethylamine (70:25:5, v/v/v, pH 6.0) mobile phase at a flow rate of 1.0 mL/min and detection at 260 nm [3].

Historical Method: Octyl silane column with methanol:water (75:25) containing 0.05% hexylamine as silanol-blocking agent, adjusted to pH 5.0 with phosphoric acid [4].

These alternative methods provide flexibility in method application based on available equipment and columns in different laboratory settings while maintaining analytical performance and regulatory compliance.

Forced Degradation Studies

Forced degradation studies are critical for demonstrating the stability-indicating capability of an analytical method. These studies involve subjecting the drug substance to various stress conditions beyond normal accelerated stability testing to generate representative degradation products. The optimized protocol for forced degradation studies of this compound is as follows:

Acidic Degradation: Expose MH solution (500 μg/mL) to 0.1 M or 1 M hydrochloric acid at room temperature or under reflux conditions. Monitor degradation progression over time (typically 1-24 hours) until approximately 10-20% degradation is observed [1].

Alkaline Degradation: Treat MH solution (500 μg/mL) with 0.1 M sodium hydroxide at room temperature or under reflux conditions. Neutralize with hydrochloric acid before analysis [1].

Oxidative Degradation: Subject MH solution to hydrogen peroxide at varying concentrations (3%, 10%, 15%, and 30%) at elevated temperatures (70-90°C). Sample at different time intervals to monitor degradation kinetics [1].

Photolytic Degradation: Expose solid MH and methanolic solutions to both visible light (100 W Tungsten lamp) and UV light (200 W Mercury lamp, λmax ≈ 254 nm) for up to 5 days. Compare with protected control samples wrapped in aluminum foil [1].

Thermal Degradation: Subject solid MH to dry heat at 90°C in a dry air oven for 7 days [1].

Table 1: Summary of Forced Degradation Conditions for this compound

| Stress Condition | Conditions | Degradation Observed | Comments |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M or 1 M HCl, RT or reflux | Significant degradation | Dependent on temperature and acid concentration |

| Alkaline Hydrolysis | 0.1 M NaOH, RT or reflux | Significant degradation | More extensive under reflux conditions |

| Oxidative Degradation | 3-30% H₂O₂, 70-90°C | Extensive degradation | Concentration and temperature dependent |

| Photolytic Degradation | UV/VIS light, 5 days | Minimal degradation | Similar results for solid and solution |

| Thermal Degradation | 90°C, 7 days (solid) | Minimal degradation | Demonstrates solid-state stability |

Following stress testing, samples should be neutralized (for acid/base studies), appropriately diluted with mobile phase to achieve target concentration of 25 μg/mL, and analyzed using the developed HPLC method. The method should demonstrate chromatographic specificity by achieving baseline separation between the parent drug and all degradation products, with peak purity evidence confirming the homogeneity of the Mebeverine peak [1].

The forced degradation studies reveal that this compound is particularly susceptible to acidic, alkaline, and oxidative degradation, while demonstrating relative stability under photolytic and thermal stress conditions. The identification of major degradation products has been reported in literature, with veratric acid and 4-[ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol being identified as the primary degradation compounds [4].

Method Validation

The developed stability-indicating HPLC method for this compound has been rigorously validated according to ICH guidelines to establish scientific evidence that the method is suitable for its intended purpose. The validation protocol encompasses the following parameters:

Specificity

The method demonstrates excellent specificity by achieving baseline separation of this compound from all degradation products formed under various stress conditions. No interference is observed from blank solutions or pharmaceutical excipients commonly used in dosage forms. Peak purity analysis using photodiode array detection confirms the homogeneity of the Mebeverine peak in stressed samples, confirming the stability-indicating nature of the method [1].

Linearity and Range

The linearity of the method has been demonstrated over the concentration range of 1-100 μg/mL for this compound. The calibration curve is characterized by a correlation coefficient (r²) greater than 0.999, indicating an excellent linear relationship between peak area and concentration. The regression analysis typically yields a slope of approximately 48398 and an intercept of approximately 17699, based on published data [1].

Table 2: Method Validation Parameters for this compound HPLC Analysis

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1-100 μg/mL | - |

| Correlation Coefficient (r²) | >0.999 | ≥0.999 |

| Precision (% RSD) | ||

| Intra-day | 1.0-1.8% | ≤2% |

| Inter-day | <2% | ≤2% |

| Accuracy (% Recovery) | 98-102% | 98-102% |

| LOD | 0.2 μg/mL | - |

| LOQ | 1.0 μg/mL | - |

| Robustness | Retention time variations within acceptable limits | - |

Precision

The precision of the method has been evaluated at three concentration levels (1, 10, and 100 μg/mL) covering the working range. The intra-day precision (repeatability) shows % RSD values in the range of 1.0-1.8%, while inter-day precision (intermediate precision) demonstrates % RSD values less than 2% across different days, analysts, and instruments. These results confirm the high reproducibility of the method [1].

Accuracy

The accuracy of the method has been established through standard addition recovery studies in pharmaceutical dosage forms. Mean recovery values ranging from 98% to 102% have been demonstrated at different spike levels (50%, 100%, and 120% of the target concentration), confirming that the method provides accurate quantification of this compound without interference from excipients or degradation products [1] [3].

Sensitivity

The method demonstrates excellent sensitivity with a limit of detection (LOD) of 0.2 μg/mL and a limit of quantitation (LOQ) of 1.0 μg/mL, based on signal-to-noise ratios of 3:1 and 10:1, respectively. The LOQ concentration shows acceptable precision with % RSD values less than 1.8% [1].

Robustness

The robustness of the method has been evaluated by deliberate variations in chromatographic parameters, including changes in the organic solvent composition and ionic strength of the buffer. While these variations cause expected changes in retention time, the peak area remains unaffected (variations less than 0.5%), demonstrating that the method is robust for routine use [1].

Experimental Protocols

Reagents and Materials

- This compound reference standard (purity >99%)

- HPLC-grade acetonitrile, tetrahydrofuran, and water

- Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

- Ortho-phosphoric acid for pH adjustment

- Hydrochloric acid (0.1-1 M) for acid degradation studies

- Sodium hydroxide (0.1 M) for alkaline degradation studies

- Hydrogen peroxide (3-30%) for oxidative degradation studies

- Pharmaceutical formulations containing this compound

Preparation of Standard Solutions

4.2.1 Stock Standard Solution (5000 μg/mL)

Accurately weigh 50 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with methanol. Mix well and store refrigerated when not in use. This solution is stable for at least 7 days when stored at 2-8°C [1].

4.2.2 Working Standard Solutions

Prepare working standards in the concentration range of 1-100 μg/mL by appropriate dilution of the stock solution with mobile phase. For the calibration curve, prepare at least six concentrations spanning the entire range (e.g., 1, 2, 5, 10, 20, 50, and 100 μg/mL).

Sample Preparation for Pharmaceutical Dosage Forms

4.3.1 For Tablets:

- Weigh and finely powder not less than 20 tablets.

- Accurately weigh a portion of the powder equivalent to 100 mg of this compound.

- Transfer to a 100 mL volumetric flask, add approximately 50 mL of mobile phase, and sonicate for 20 minutes with occasional shaking.

- Cool to room temperature, dilute to volume with mobile phase, and mix well.

- Filter through a 0.45 μm polypropylene syringe filter, discarding the first few mL of the filtrate.

- Dilute the filtrate further with mobile phase to obtain a final concentration of approximately 25 μg/mL [1].

4.3.2 For Capsules:

- Carefully open not less than 20 capsules and collect the contents.

- Mix the contents thoroughly and accurately weigh a portion equivalent to 100 mg of this compound.

- Proceed as directed for tablets from step 3 onward [1].

HPLC System Suitability Test

Before sample analysis, perform system suitability testing to ensure the HPLC system is operating correctly. Inject six replicates of the working standard solution at the target concentration (25 μg/mL). The system is considered suitable if:

- The % RSD of peak areas is ≤2%

- The tailing factor for Mebeverine peak is ≤2.0

- The theoretical plates are ≥2000

Forced Degradation Protocol

The following detailed protocol should be followed for forced degradation studies:

Acidic Degradation: Transfer 1 mL of stock solution (5000 μg/mL) to a 10 mL volumetric flask. Add 1 mL of 0.1 M HCl and maintain at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M NaOH and dilute to volume with mobile phase to obtain 500 μg/mL solution. Further dilute to 25 μg/mL with mobile phase for analysis [1].

Alkaline Degradation: Transfer 1 mL of stock solution (5000 μg/mL) to a 10 mL volumetric flask. Add 1 mL of 0.1 M NaOH and maintain at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M HCl and dilute to volume with mobile phase to obtain 500 μg/mL solution. Further dilute to 25 μg/mL with mobile phase for analysis [1].

Oxidative Degradation: Transfer 1 mL of stock solution (5000 μg/mL) to a 10 mL volumetric flask. Add 1 mL of 3% H₂O₂ and maintain at room temperature for 1 hour. Dilute to volume with mobile phase to obtain 500 μg/mL solution. Further dilute to 25 μg/mL with mobile phase for analysis. For kinetic studies, use higher concentrations of H₂O₂ (10-30%) and elevated temperatures (70-90°C) with sampling at different time intervals [1].

Photolytic Degradation: Spread approximately 100 mg of solid this compound as a thin layer in a petri dish and expose to UV light (254 nm) in a photostability chamber for 5 days. Prepare a sample solution of 500 μg/mL in methanol and expose similarly. Protect control samples by wrapping in aluminum foil [1].

Thermal Degradation: Expose approximately 100 mg of solid this compound to dry heat at 90°C in a stability chamber for 7 days. Prepare sample solution as described for photolytic degradation [1].

The following workflow diagram illustrates the complete method development and validation process for this compound stability-indicating assay:

Discussion and Applications

Utility in Pharmaceutical Analysis

The developed stability-indicating HPLC method for this compound offers significant advantages for pharmaceutical analysis. The method demonstrates excellent resolution between the active pharmaceutical ingredient and its degradation products, making it suitable for stability monitoring and quality control of pharmaceutical formulations. The relatively short run time of 10-15 minutes enables high-throughput analysis, which is essential for routine quality control laboratories handling multiple samples [1].

The method has been successfully applied to the analysis of this compound in various pharmaceutical dosage forms, including immediate-release tablets and sustained-release capsules. The mean assay results for commercial formulations typically range from 98% to 102% of the labeled claim, confirming the applicability and accuracy of the method for quality control testing. The method effectively separates Mebeverine from common pharmaceutical excipients, with no interference observed at the retention time of the drug [1].

Degradation Pathways and Kinetic Studies

The forced degradation studies provide valuable insights into the degradation behavior of this compound. The drug is found to be particularly susceptible to hydrolytic degradation under both acidic and alkaline conditions, with the ester linkage being the primary site of cleavage. This results in the formation of veratric acid and the amino alcohol moiety as the major degradation products [4].

The method has also been employed for kinetic studies of this compound degradation under oxidative conditions. The degradation follows apparent first-order kinetics with respect to Mebeverine concentration, and the rate constants increase with temperature, allowing for the calculation of activation energy for the degradation process. These kinetic parameters are valuable for predicting the shelf life of pharmaceutical products and determining appropriate storage conditions [1].

Table 3: Application of the Developed Method to Pharmaceutical Formulations

| Dosage Form | Label Claim | Mean Assay Result (%) | % RSD | Comments |

|---|---|---|---|---|

| Tablets | 135 mg | 99.5% | 1.2% | Consistent with labeled claim |

| Capsules | 200 mg | 100.2% | 1.5% | Suitable for sustained-release formulations |

Regulatory Compliance

The developed method is fully compliant with ICH guidelines for analytical method validation (ICH Q2(R1)) and stability testing (ICH Q1A(R2)). The validation data comprehensively addresses all required parameters including specificity, linearity, accuracy, precision, and robustness. The method also meets the requirements for forced degradation studies as per ICH Q1A(R2), providing sufficient evidence of its stability-indicating capability [1].

The method is suitable for implementation in quality control laboratories for routine analysis of this compound in bulk drugs and pharmaceutical formulations. It can be effectively used for batch release testing, stability studies, and regulatory submissions. The robustness of the method ensures consistent performance even with minor variations in chromatographic conditions, making it reliable for transfer between different laboratories [1].

Conclusion

The stability-indicating HPLC method described in this application note provides a reliable, accurate, and precise approach for the quantification of this compound in the presence of its degradation products. The method has been comprehensively validated as per ICH guidelines and demonstrates excellent chromatographic performance with baseline separation of the drug from degradation impurities. The forced degradation studies confirm the susceptibility of this compound to hydrolytic and oxidative degradation, while demonstrating stability under photolytic and thermal stress conditions.

The detailed experimental protocols provided enable straightforward implementation of the method in quality control laboratories for routine analysis of pharmaceutical formulations. The method offers advantages of simplicity, robustness, and shorter analysis time, making it suitable for stability studies and routine quality control of this compound in various dosage forms. The kinetic data obtained using this method provides valuable information for predicting the shelf life and determining appropriate storage conditions for this compound-containing products.

References

- 1. A stability indicating HPLC method for determination of ... [pmc.ncbi.nlm.nih.gov]

- 2. and Validation of Development by... This compound Assay [ijpsnonline.com]

- 3. (PDF) development and validation of new analytical methods for the... [academia.edu]

- 4. Stability study and quantitative determination of ... [link.springer.com]

Application Notes and Protocols: Chiral Separation and Determination of Mebeverine HCl Enantiomers by HPLC

Introduction

Mebeverine hydrochloride is an antispasmodic drug used primarily for the treatment of irritable bowel syndrome. The molecule contains one chiral center, resulting in two enantiomers that may exhibit differences in pharmacological activity, metabolism, and toxicity. Chiral analysis refers to the quantification of component enantiomers of racemic drug substances, which has become critically important in pharmaceutical development since pharmacodynamic, pharmacokinetic, and toxicological properties often differ significantly between enantiomers [1].

This document provides validated methods for the separation, identification, and quantification of mebeverine enantiomers in both pharmaceutical dosage forms and biological matrices. The ability to accurately determine enantiomeric purity is essential for quality control, stability testing, and bioequivalence studies of chiral drugs [1].

Principle of Chiral Separation

In an achiral environment, enantiomers exhibit identical physicochemical properties, making them impossible to separate by conventional chromatography. Chiral HPLC separation creates a chiral environment through use of a chiral stationary phase (CSP), enabling formation of transient diastereomeric complexes between the CSP and each enantiomer [1]. These complexes possess different stability constants, leading to differential retention times and subsequent separation.

The direct separation approach utilized in these methods employs a CSP without derivatization, forming reversible non-covalent diastereomeric complexes that can be separated based on subtle energy differences in their interactions [1].

Fig. 1: Mechanism of chiral separation showing how the chiral stationary phase enables discrimination between mebeverine enantiomers through formation of transient diastereomeric complexes with different stability constants.

Materials and Methods

Chiral HPLC Method for Mebeverine Enantiomers

This method enables direct separation and quantification of mebeverine HCl enantiomers without derivatization [2].

Table 1: Chromatographic conditions for chiral separation of mebeverine enantiomers

| Parameter | Specification |

|---|---|

| Column | Chiralcel OD (cellulose tris-3,5-dimethylphenyl carbamate) |

| Dimensions | 250 × 4.6 mm (common for analytical columns) |

| Mobile Phase | n-hexane:isopropyl alcohol:triethylamine (90:9.9:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min (common for analytical HPLC) |

| Detection | UV at 263 nm |

| Injection Volume | 10-20 μL (typical for conventional HPLC) |

| Temperature | Ambient (20-25°C) |

| Run Time | 18 minutes |

| Retention Times | ~11 min (enantiomer 1), ~14 min (enantiomer 2) |

Achiral RP-HPLC Method for Mebeverine Assay

This reversed-phase method provides quantification of total mebeverine content without enantiomeric separation [3].

Table 2: Chromatographic conditions for reversed-phase determination of mebeverine HCl

| Parameter | Specification |

|---|---|

| Column | Apollo C18 (4.6 × 250 mm, 5 μm) |

| Mobile Phase | Methanol:water (90:10, v/v) |

| Flow Rate | 0.9 mL/min |

| Detection | UV at 265 nm |

| Temperature | Ambient |

| Retention Time | 3.9 minutes |

| Theoretical Plates | >2000 (typical for well-performing column) |

| Tailing Factor | 1.09 |

Experimental Protocols

Standard Preparation

Stock Standard Solution (Racemic Mebeverine):

- Accurately weigh approximately 10 mg of racemic mebeverine HCl reference standard.

- Transfer to a 10 mL volumetric flask.

- Dissolve and dilute to volume with the mobile phase or appropriate solvent.

- Sonicate for 5-10 minutes to ensure complete dissolution.

- This yields a stock solution concentration of approximately 1 mg/mL.

Working Standard Solutions:

- Prepare serial dilutions of the stock solution to cover the concentration range of 0.5-20 μg/mL for the chiral method [2] and 5-30 μg/mL for the RP-HPLC method [3].

- Filter through a 0.45 μm or 0.22 μm membrane filter before injection.

Sample Preparation

Pharmaceutical Dosage Forms (Tablets):

- Accurately weigh and powder not less than 20 tablets.

- Transfer an amount equivalent to 10 mg of mebeverine HCl to a suitable container.

- Add approximately 10 mL of mobile phase or diluent.

- Sonicate for 15-20 minutes with intermittent shaking.

- Centrifuge at approximately 3000 rpm for 5 minutes if necessary.

- Dilute the supernatant quantitatively to obtain the desired concentration.

Spiked Plasma Samples:

- Pipette 1 mL of blank rat plasma into a centrifuge tube.

- Add appropriate volume of standard mebeverine solution.

- Add 2 mL of organic solvent (acetonitrile or methanol) for protein precipitation.

- Vortex mix for 1 minute.

- Centrifuge at 4000 rpm for 10 minutes.

- Transfer the supernatant and evaporate to dryness under gentle nitrogen stream.

- Reconstitute the residue with 500 μL of mobile phase.

- Filter through 0.45 μm membrane before injection [2].

Instrumental Procedure

Fig. 2: HPLC analysis workflow showing the sequential steps from mobile phase preparation to data analysis for mebeverine enantiomer separation.

HPLC System Preparation:

- Prime all solvent lines with the mobile phase.

- Set the detection wavelength to 263 nm (chiral) or 265 nm (RP-HPLC).

- Set the flow rate to 1.0 mL/min (chiral) or 0.9 mL/min (RP-HPLC).

- Allow the system to stabilize until a stable baseline is achieved.

Column Equilibration:

- Install the appropriate column (Chiralcel OD for chiral separation or Apollo C18 for achiral assay).

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

System Suitability Test:

- Inject the standard solution in six replicates.

- Ensure the relative standard deviation (RSD) of retention times and peak areas is ≤2%.

- Confirm that resolution between enantiomers (chiral method) is ≥2.0.

Sample Analysis:

- Inject the prepared standard and sample solutions.

- Record the chromatograms and measure peak areas/retention times.

Method Validation

Both methods have been validated according to ICH guidelines with the following results [2] [3]:

Table 3: Validation parameters for mebeverine HPLC methods

| Validation Parameter | Chiral Method | RP-HPLC Method |

|---|---|---|

| Linearity Range | 0.5-20 μg/mL | 5-30 μg/mL |

| Correlation Coefficient (r) | >0.999 | >0.998 |

| Precision (% RSD) | <2% | <2% |

| Accuracy (% Recovery) | Not specified | 99.2% |

| Detection Limit (LOD) | 0.05 μg/mL for each enantiomer | Not specified |

| Robustness | Established | Established |

| Specificity | Resolution of enantiomers | Well-separated peak |

Applications

The described methods support various pharmaceutical applications:

- Quality Control: Determination of enantiomeric purity in raw materials and finished dosage forms.

- Stability Studies: Monitoring racemization during storage and stability testing.

- Bioequivalence Studies: Enantioselective pharmacokinetic profiling in biological fluids.

- Process Validation: Ensuring consistency in manufacturing processes for chiral drugs.

Troubleshooting Guide

Table 4: Common issues and solutions in mebeverine chiral separation

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor Resolution | Column deterioration | Replace or regenerate column |

| Incorrect mobile phase composition | Prepare fresh mobile phase | |

| Temperature fluctuations | Use column heater | |

| Peak Tailing | Column overload | Reduce injection volume |

| Secondary interactions | Adjust triethylamine concentration | |

| Retention Time Shift | Mobile phase variation | Prepare fresh mobile phase |

| Column contamination | Flush with strong solvent | |

| Low Recovery | Incomplete extraction | Optimize extraction procedure |

| Adsorption losses | Use silanized vials |

Conclusion

The validated chiral HPLC method provides reliable separation and quantification of mebeverine HCl enantiomers using a Chiralcel OD column with a hexane-isopropyl alcohol-triethylamine mobile phase. The method demonstrates excellent precision, accuracy, and linearity over the concentration range of 0.5-20 μg/mL, with a detection limit of 0.05 μg/mL for each enantiomer [2].

For applications requiring only total mebeverine content determination, the RP-HPLC method using a C18 column with methanol-water mobile phase offers a simple, rapid, and precise alternative with a run time of less than 4 minutes [3].

These methods provide robust analytical tools for pharmaceutical analysis during various stages of drug development, manufacturing, and quality control of mebeverine-containing formulations.

References

Mebeverine Degradation Under Oxidative Conditions: Kinetic Analysis and Analytical Method Implementation

Then, I will now begin writing the main body of the article.

Introduction

Mebeverine hydrochloride (MH) is a widely used direct-acting antispasmodic agent primarily prescribed for gastrointestinal disorders such as irritable bowel syndrome. Despite its therapeutic importance, mebeverine is susceptible to chemical degradation under various stress conditions, particularly oxidative environments, which can compromise its therapeutic efficacy and safety profile. Understanding the kinetic behavior of mebeverine degradation is therefore crucial for developing stable pharmaceutical formulations and establishing appropriate shelf-life parameters. This application note provides a comprehensive protocol for studying mebeverine degradation under oxidative conditions using a validated stability-indicating HPLC method that effectively separates the drug from its degradation products.

The International Conference on Harmonization (ICH) guidelines require thorough investigation of drug substance stability under hydrolytic, oxidative, thermal, and photolytic conditions. While mebeverine degradation under acidic and basic conditions has been documented, a comprehensive investigation of its oxidative degradation kinetics has been lacking until recently. This protocol addresses this gap by providing a detailed methodology for forced degradation studies and kinetic analysis, enabling researchers to accurately predict mebeverine's stability profile in pharmaceutical dosage forms [1].

Analytical Method Development and Validation

Chromatographic Conditions

The stability-indicating HPLC method for mebeverine quantification employs a Symmetry C18 column (4.6 mm × 150 mm, 5 μm) with an isocratic mobile phase consisting of 50 mM potassium dihydrogen phosphate, acetonitrile, and tetrahydrofuran in a ratio of 63:35:2 (v/v/v). The mobile phase should be filtered through a 0.45 μm membrane and degassed by sonication for 10 minutes prior to use. The flow rate is maintained at 1.0 mL/min with UV detection at 263 nm, and the injection volume is 30 μL. All analyses are performed at ambient temperature [1].

This method effectively separates mebeverine from its oxidative degradation products without interference, demonstrating excellent chromatographic specificity. System suitability parameters should be established prior to sample analysis, with typical values including a tailing factor less than 1.5 and RSD of peak areas for repeated injections not exceeding 2% [1].

Method Validation

The HPLC method has been rigorously validated according to ICH guidelines, demonstrating satisfactory performance across all validation parameters:

Table 1: Method Validation Parameters for Mebeverine HCl Analysis

| Parameter | Result | Specification |

|---|---|---|

| Linearity range | 1-100 μg/mL | R² > 0.999 |

| Limit of Detection (LOD) | 0.2 μg/mL | S/N ratio ≥ 3 |

| Limit of Quantification (LOQ) | 1.0 μg/mL | RSD < 1.8% |

| Intra-day precision | RSD 1.0-1.8% | RSD < 2% |

| Inter-day precision | RSD 1.0-1.8% | RSD < 2% |

| Accuracy | 99.8-100.5% recovery | 98-102% |

The method demonstrates excellent linearity with a correlation coefficient greater than 0.999 across the concentration range of 1-100 μg/mL. Precision was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) studies, with RSD values not exceeding 1.8%. Accuracy was confirmed by standard addition experiments, showing recoveries between 99.8% and 100.5% [1].

The robustness of the method was evaluated by deliberately varying method parameters, including the organic solvent composition and buffer strength. Results indicated that while retention times were affected by changes in organic solvent composition, peak areas remained consistent (RSD < 0.5%), confirming the method's reliability under minor modifications [1].

Oxidative Degradation Kinetics

Experimental Protocol

For oxidative degradation studies, prepare a stock solution of this compound in methanol at a concentration of 5000 μg/mL. Transfer 1 mL aliquots of this stock solution into 10 mL volumetric flasks and add 9 mL of various concentrations of hydrogen peroxide (3%, 10%, 15%, and 30%). For kinetic studies, use 30% hydrogen peroxide to accelerate the degradation process [1].

Incubate the samples at controlled temperatures (70, 80, 85, and 90°C) in a dry air oven. Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) and analyze immediately by HPLC after appropriate dilution with mobile phase. For each temperature and time interval, perform triplicate measurements to ensure data reliability [1].

To quantify degradation, compare the peak areas of stressed samples with those of standard solutions stored under refrigerated conditions. Calculate the percentage of remaining mebeverine using the following formula:

% Remaining = (Peak area of stressed sample / Peak area of standard) × 100

Table 2: Typical Degradation Profile of Mebeverine in 30% H₂O₂ at 90°C

| Time (hours) | Peak Area | % Remaining |

|---|---|---|

| 0 | 1258643 | 100.0 |

| 1 | 1185702 | 94.2 |

| 2 | 1109854 | 88.2 |

| 4 | 964328 | 76.6 |

| 8 | 753892 | 59.9 |

| 12 | 589641 | 46.8 |

| 24 | 302517 | 24.0 |

Kinetic Modeling

The degradation kinetics of mebeverine under oxidative conditions follows pseudo-first-order behavior. The rate constant (k) can be determined from the slope of the linear plot of the natural logarithm of mebeverine concentration versus time:

ln[C] = ln[C₀] - kt

where [C] is the concentration at time t, [C₀] is the initial concentration, k is the rate constant, and t is time.

The Arrhenius equation is used to model the temperature dependence of the degradation rate:

k = Ae^(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.

Table 3: Kinetic Parameters for Mebeverine Oxidative Degradation

| Temperature (°C) | Rate Constant k (h⁻¹) | R² | Half-life (h) |

|---|---|---|---|

| 70 | 0.0312 | 0.9987 | 22.2 |

| 80 | 0.0589 | 0.9974 | 11.8 |

| 85 | 0.0964 | 0.9961 | 7.2 |

| 90 | 0.1527 | 0.9948 | 4.5 |

From the Arrhenius plot of ln k versus 1/T, the activation energy for mebeverine degradation under oxidative conditions was determined to be approximately 85.2 kJ/mol [1].

The following workflow illustrates the complete experimental procedure for oxidative degradation kinetics studies:

Data Analysis and Interpretation

Calculation of Kinetic Parameters

To determine the degradation rate constant at each temperature, plot the natural logarithm of the percentage of mebeverine remaining versus time. The slope of the linear regression line represents the rate constant (k). The coefficient of determination (R²) should exceed 0.99 to confirm the appropriateness of the pseudo-first-order model [1].

The half-life (t₁/₂) of mebeverine at each temperature can be calculated using the equation:

t₁/₂ = 0.693 / k

where k is the degradation rate constant at the specific temperature.

The shelf-life (t₉₀), representing the time required for 10% degradation, can be calculated as:

t₉₀ = 0.105 / k

Degradation Mechanism

The oxidative degradation of mebeverine proceeds primarily through nucleophilic attack by hydrogen peroxide on the ester functional group of the molecule. This results in the formation of veratric acid (3,4-dimethoxybenzoic acid) and the corresponding amino alcohol as major degradation products. The proposed mechanism involves the formation of a reactive hydroperoxide intermediate that subsequently decomposes to the observed products [1].

The degradation follows concentration-dependent kinetics, with higher hydrogen peroxide concentrations leading to accelerated degradation rates. The reaction is also highly temperature-sensitive, as evidenced by the significant increase in degradation rate with increasing temperature, corresponding to an activation energy of approximately 85.2 kJ/mol [1].

Application Notes

Regulatory Considerations

This protocol aligns with ICH guidelines Q1A(R2) and Q1B, which require stress testing to elucidate the inherent stability characteristics of active pharmaceutical ingredients. The described method is suitable for registration stability studies and can be incorporated into regulatory submissions. The demonstrated separation of mebeverine from its degradation products satisfies the requirements for a stability-indicating method as per ICH Q1A(R2) [1].

When implementing this method for quality control purposes, method verification should be performed in the respective laboratory to confirm that the validation parameters can be reproduced. For formulation studies, the method can be adapted to analyze mebeverine in various pharmaceutical dosage forms, including tablets and capsules, with minimal sample preparation [1].

Practical Applications in Pharmaceutical Analysis